
5-(Sulfanylmethyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Sulfanylmethyl)-1,3-oxazolidin-2-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of the sulfanylmethyl group adds unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Sulfanylmethyl)-1,3-oxazolidin-2-one typically involves the reaction of an oxazolidinone derivative with a thiol compound. One common method includes the use of 2-oxazolidinone and thiomethyl chloride under basic conditions to introduce the sulfanylmethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Sulfanylmethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanylmethyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The oxazolidinone ring can undergo nucleophilic substitution reactions, where the sulfanylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Desulfurized oxazolidinones.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Sulfanylmethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its antimicrobial properties, particularly against resistant bacterial strains.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-(Sulfanylmethyl)-1,3-oxazolidin-2-one involves its interaction with biological molecules, particularly proteins containing thiol groups. The sulfanylmethyl group can form covalent bonds with these thiol groups, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective as an antimicrobial agent and enzyme inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Sulfanylmethyl)-1,3-thiazolidin-2-one: Similar structure but contains a sulfur atom in the ring instead of an oxygen atom.
5-(Sulfanylmethyl)-1,3-oxazolidin-2-thione: Contains a thione group instead of a carbonyl group.
5-(Sulfanylmethyl)-1,3-oxazolidin-2-imine: Contains an imine group instead of a carbonyl group.
Uniqueness
5-(Sulfanylmethyl)-1,3-oxazolidin-2-one is unique due to its specific combination of the oxazolidinone ring and the sulfanylmethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C4H7NO2S |
|---|---|
Poids moléculaire |
133.17 g/mol |
Nom IUPAC |
5-(sulfanylmethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H7NO2S/c6-4-5-1-3(2-8)7-4/h3,8H,1-2H2,(H,5,6) |
Clé InChI |
NMSNIRSVFMCPFP-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methylpiperidin-4-yl)methyl]morpholine](/img/structure/B13074505.png)
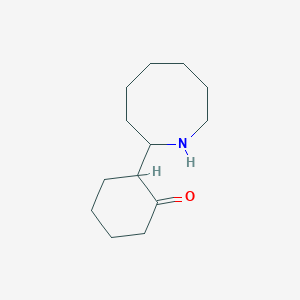
![(15-Acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate](/img/structure/B13074517.png)
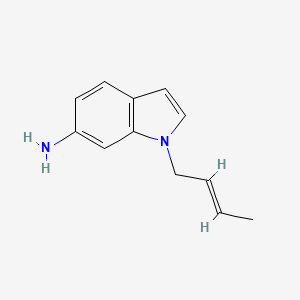

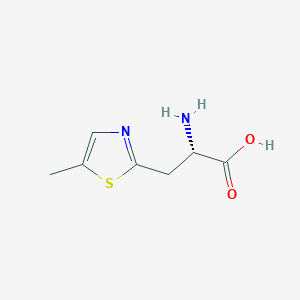
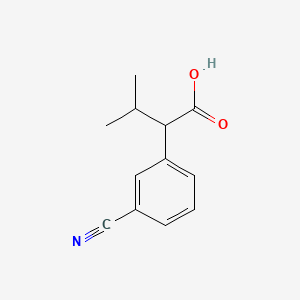


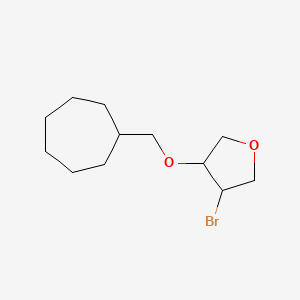
![5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13074563.png)


![4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13074582.png)
